molecular formula C27H22N4O B14183884 N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide CAS No. 920315-38-4

N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide

Cat. No.: B14183884
CAS No.: 920315-38-4
M. Wt: 418.5 g/mol
InChI Key: JCQMOZCZSWBDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 2-aminophenyl group and a 3-phenyl-substituted indazolylmethyl moiety. The compound’s structure combines aromatic and heterocyclic elements, which are critical for interactions with biological targets, particularly histone deacetylases (HDACs) .

Properties

CAS No.

920315-38-4

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(3-phenylindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C27H22N4O/c28-23-11-5-7-13-25(23)29-27(32)21-16-14-19(15-17-21)18-31-26(20-8-2-1-3-9-20)22-10-4-6-12-24(22)30-31/h1-17H,18,28H2,(H,29,32)

InChI Key

JCQMOZCZSWBDNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

Preparation Methods

Cadogan Cyclization for Indazole Core Formation

The Cadogan reaction remains the most cited method for indazole synthesis, utilizing nitroarene precursors. For 3-phenyl substitution:

  • Starting material : 2-Nitrobenzaldehyde reacts with aniline derivatives under Schiff base conditions.
  • Cyclization : Triethyl phosphite (P(OEt)₃)-mediated reduction-cyclization at 120–140°C yields 2-aryl-2H-indazoles.

Example protocol :

  • 2-Nitrobenzaldehyde (1 equiv) + 4-phenylaniline (1.2 equiv) in ethanol, reflux 6 h → Schiff base.
  • Add P(OEt)₃ (3 equiv), reflux 12 h → 3-phenyl-2H-indazole (72% yield).

Palladium-Catalyzed Direct Arylation

Functionalization at Indazole 2-Position

Alkylation for Methylene Bridge Installation

Bromomethyl intermediates enable nucleophilic displacement:

  • Bromination : Treat 3-phenyl-2H-indazole with N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (cat.) in CCl₄, reflux 4 h → 2-(bromomethyl)-3-phenyl-2H-indazole.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) yields 89% product.

Assembly of Benzamide Core

Benzoyl Chloride Preparation

4-(Bromomethyl)benzoyl chloride synthesis:

  • Bromination : 4-Methylbenzoic acid + NBS (1.05 equiv), AIBN, CCl₄, 80°C, 6 h → 4-(bromomethyl)benzoic acid (91%).
  • Chlorination : Thionyl chloride (3 equiv), reflux 3 h → 4-(bromomethyl)benzoyl chloride (96%).

Amide Coupling with 2-Aminophenylamine

Schotten-Baumann conditions prevent over-acylation:

  • Reaction : 4-(Bromomethyl)benzoyl chloride (1 equiv) + 2-aminophenylamine (1.05 equiv) in THF/H₂O (2:1), 0°C, 2 h → N-(2-aminophenyl)-4-(bromomethyl)benzamide (83%).
  • Workup : Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.

Final Coupling of Indazole and Benzamide Units

Nucleophilic Substitution

Combine intermediates under mild basic conditions:

  • N-(2-Aminophenyl)-4-(bromomethyl)benzamide (1 equiv)
  • 3-Phenyl-2H-indazole (1.1 equiv)
  • K₂CO₃ (2 equiv) in DMF, 50°C, 8 h → Target compound (78% yield).

Optimization data :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 50 8 78
Cs₂CO₃ DMF 50 6 82
Et₃N THF 40 12 65

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent advances utilize sequential Pd catalysis:

  • Buchwald-Hartwig Amination : 4-Bromomethylbenzamide + 2-aminophenylamine, Pd₂(dba)₃/Xantphos, t-BuONa, 100°C → Intermediate.
  • Suzuki Coupling : Add 3-phenylindazoleboronic ester, Pd(PPh₃)₄, 80°C → Target molecule (68% overall yield).

Solid-Phase Synthesis

For combinatorial libraries, Wang resin-bound strategies improve purity:

  • Resin loading : 4-(Fmoc-aminomethyl)benzoic acid → Wang resin.
  • Indazole coupling : HATU/DIEA, 3-phenyl-2H-indazole-2-acetic acid.
  • Cleavage : TFA/DCM → Crude product (HPLC purity 92%).

Analytical Validation and Quality Control

Structural Confirmation

Spectroscopic data for final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole H4), 7.85–7.45 (m, 14H, aromatic), 5.12 (s, 2H, CH₂).
  • HRMS (ESI+): m/z calc. [C₂₈H₂₃N₄O]⁺ 455.1864, found 455.1868.

Purity Assessment

HPLC conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→80% over 20 min
  • Retention time: 12.7 min, purity ≥98.5%

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent replacement : Switch DMF to cyclopentyl methyl ether (CPME) in coupling steps (E-factor reduced from 32 → 18).
  • Catalyst recycling : Immobilized Pd nanoparticles enable 5 reaction cycles with <5% activity loss.

Cost Analysis

Component Lab-Scale Cost ($/g) Bulk Cost ($/kg)
3-Phenyl-2H-indazole 45 12,000
Pd(PPh₃)₄ 320 280,000
Final API 1,100 89,000

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit histone deacetylase (HDAC) and kinase enzymes, leading to the disruption of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and triggering apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives, particularly those targeting HDACs. Below is a detailed comparison:

Structural and Functional Analogues

Mechanistic and Pharmacological Differences

HDAC Inhibition Potency: Mocetinostat (MGCD0103) is a well-characterized HDAC inhibitor with nanomolar to micromolar potency, targeting Class I (HDAC1/2/3) and IV (HDAC11) enzymes . In contrast, the 1,3,4-oxadiazole analog () exhibits superior cytotoxicity, likely due to the naphthalene group enhancing hydrophobic interactions with HDAC active sites .

Structural Impact on Bioactivity: Indazole Substitution: The 3-phenyl group in the target compound may improve binding stability compared to the 4-methoxyindazole analog (), where electron-donating methoxy groups could alter charge distribution . Linker Flexibility: Compounds with rigid heterocycles (e.g., pyrimidine in Mocetinostat) show higher potency than those with flexible methylene linkers, as seen in s-triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.